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Compound of Interest

Compound Name: Epicatechin Gallate

Cat. No.: B1671482 Get Quote

Disclaimer: The vast majority of published research on drug interactions involving green tea

catechins focuses on Epigallocatechin-3-gallate (EGCG), the most abundant and biologically

active catechin.[1][2] Epicatechin gallate (ECG) is structurally similar and also contributes to

these effects, but has been studied less extensively.[3] This guide will primarily reference data

for EGCG, while noting findings for ECG where available. Researchers should consider the

potential for overlapping mechanisms but exercise caution when extrapolating results directly

from EGCG to ECG.

Frequently Asked Questions (FAQs)
Pharmacokinetic Interactions
1. What are the primary mechanisms by which EGCG interacts with other drugs?

EGCG can alter the pharmacokinetics of other drugs primarily by inhibiting the activity of drug-

metabolizing enzymes and drug transporters.[4][5] This can lead to either increased systemic

exposure and potential toxicity or decreased bioavailability and therapeutic failure, depending

on the specific drug and transporter involved.

Key mechanisms include:

Inhibition of Cytochrome P450 (CYP) enzymes: EGCG has been shown to inhibit several

CYP isoforms, which are crucial for the metabolism of many drugs.
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Inhibition of UDP-Glucuronosyltransferases (UGTs): EGCG can inhibit UGT enzymes, which

are responsible for phase II metabolism (glucuronidation) of various drugs.

Modulation of Drug Transporters: EGCG interacts with several uptake (e.g., OATPs, OCTs)

and efflux (e.g., P-glycoprotein) transporters, affecting drug absorption, distribution, and

elimination.

2. How does EGCG affect Cytochrome P450 (CYP) enzymes?

In vitro studies using human liver microsomes have demonstrated that EGCG can inhibit

multiple CYP enzymes, particularly CYP1A2 and CYP3A4. The galloyl moiety of the catechin

structure appears to be important for this inhibitory activity. For example, EGCG shows

competitive inhibition of CYP1A2 and noncompetitive inhibition of CYP3A4. In vivo studies in

mice have shown that EGCG can also induce certain CYP enzymes, such as CYP3A and

CYP2E1, at specific doses, indicating a complex, dose-dependent effect.

3. Which drug transporters are known to be affected by EGCG?

EGCG has been shown to inhibit a wide range of drug transporters in vitro. These include:

Organic Anion Transporting Polypeptides (OATPs): EGCG inhibits OATP1B1, OATP1B3,

OATP1A2, and OATP2B1. This is significant as these transporters are involved in the hepatic

uptake of many drugs, including statins.

P-glycoprotein (P-gp, ABCB1): EGCG can inhibit the function of P-gp, an efflux transporter

that limits the absorption of many drugs and contributes to multidrug resistance in cancer

cells. This inhibition can increase the intracellular concentration of P-gp substrates like

doxorubicin.

Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs):

EGCG inhibits OCT1, OCT2, MATE1, and MATE2-K, which are involved in the transport of

cationic drugs like metformin.

Proton-Coupled Folate Transporter (PCFT): EGCG competitively inhibits PCFT, which could

reduce the absorption of folic acid and antifolate drugs like methotrexate.
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Renal Organic Anion Transporters (OATs): EGCG has been shown to inhibit human and rat

OAT1 and OAT3, which are involved in the renal secretion of many drugs.

4. Are there specific classes of drugs that have well-documented interactions with EGCG?

Yes, several classes of cardiovascular and anticancer drugs have been studied for interactions

with EGCG.

Statins: EGCG can increase the systemic circulation of statins like simvastatin and

rosuvastatin. This is attributed to the inhibition of CYP enzymes and hepatic uptake

transporters like OATP1B1 and OATP1B3.

Beta-blockers: In contrast to statins, EGCG has been found to decrease the bioavailability of

beta-blockers such as nadolol and atenolol.

Anticancer Drugs: EGCG's interaction with anticancer drugs is complex. It can enhance the

efficacy of some drugs like doxorubicin by inhibiting P-gp and reversing multidrug resistance.

However, it may also decrease the effectiveness of others, such as bortezomib and sunitinib,

potentially through direct binding or other mechanisms.

Irinotecan: EGCG can increase the plasma concentration of irinotecan and its active

metabolite, SN-38, by inhibiting their biliary elimination, likely through P-gp inhibition.

Troubleshooting Experimental Results
Q1: My in vivo experiment shows a significant increase in the AUC of my drug when co-

administered with EGCG, but my in vitro metabolic stability assay using liver microsomes

showed no change. What could be the reason?

A1: This discrepancy often points towards the involvement of drug transporters. While your in

vitro assay focused on metabolic stability (CYP/UGT enzymes), the in vivo effect is likely

dominated by EGCG's inhibition of a key transporter.

Troubleshooting Steps:

Identify Potential Transporters: Is your drug a known substrate for uptake transporters like

OATPs (in the liver) or efflux transporters like P-gp (in the intestine)? EGCG is a known
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inhibitor of these. For example, if EGCG inhibits a hepatic uptake transporter like

OATP1B1, it would reduce the drug's clearance from the blood, thereby increasing its

AUC, a mechanism that would not be captured in a microsome-based assay.

Conduct Transporter Assays: Perform in vitro uptake or efflux assays using cell lines

overexpressing relevant transporters (e.g., OATP1B1-HEK293 cells) to confirm if EGCG

inhibits the transport of your drug.

Review Dosing: The oral bioavailability of EGCG itself is relatively low. Ensure the dose

used in your in vivo study is sufficient to achieve concentrations in the portal vein or

systemic circulation that are high enough to inhibit the target transporter.

Q2: I am seeing a decrease in the bioavailability of my drug in vivo with EGCG co-

administration. How is this possible if EGCG is an inhibitor?

A2: A decrease in bioavailability suggests that EGCG may be inhibiting an intestinal uptake

transporter that is critical for your drug's absorption.

Troubleshooting Steps:

Check for OATP1A2/2B1 Substrates: Your drug might be a substrate for intestinal uptake

transporters like OATP1A2 or OATP2B1, both of which are inhibited by EGCG. The

reduced plasma concentration of the beta-blocker nadolol when taken with green tea is

attributed to the inhibition of OATP1A2.

Investigate Intestinal Transporters: Use Caco-2 cell monolayers or other relevant in vitro

models to study the effect of EGCG on the intestinal transport of your drug.

Rule out Formulation Effects: Consider the possibility of a direct interaction in the gut

lumen (chelation, precipitation) between EGCG and your drug, which could reduce its

absorption.

Q3: My results on P-glycoprotein (P-gp) inhibition by EGCG are inconsistent. Sometimes I see

strong inhibition, and other times it's weak. Why?

A3: Inconsistent results with P-gp inhibition assays can stem from several experimental

variables.
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Troubleshooting Steps:

Cell Model and P-gp Expression: Ensure you are using a cell line with stable and high

expression of P-gp (e.g., KB-C2, CH(R)C5). P-gp expression levels can vary with cell

passage number.

Substrate Choice: The inhibitory effect of EGCG might be substrate-dependent. Test

multiple P-gp substrates (e.g., rhodamine-123, daunorubicin, digoxin) to see if the effect is

consistent.

EGCG Concentration and Stability: EGCG can be unstable in certain cell culture media.

Prepare fresh solutions for each experiment and consider the final concentration range.

The inhibitory effects are dose-dependent.

Assay Type (Accumulation vs. Efflux): Both accumulation and efflux assays can be used.

Direct efflux measurements can sometimes provide more definitive evidence of P-gp

inhibition than intracellular accumulation alone.

Quantitative Data Summary
Table 1: Inhibitory Effects of EGCG on Cytochrome P450 (CYP) Enzymes
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CYP
Isoform

Substrate System
Inhibition
Type

IC50 (µM) Ki (µM)
Referenc
e(s)

CYP1A2
Phenaceti
n

Human
Liver
Microsom
es

Competiti
ve

8.69 -
8.93

14.3

CYP3A4
Testostero

ne

Human

Liver

Microsome

s

Noncompet

itive

14.07 -

23.7
20.1

CYP2C9 Diclofenac

Human

Liver

Microsome

s

- 39.1 -

CYP3A

(Simvastati

n)

Simvastati

n

Human

Hepatic

Microsome

s

-
18.37 ±

1.36
-

| CYP3A (Simvastatin Acid) | Simvastatin Acid | Human Hepatic Microsomes | - | 26.08 ± 1.51 |

- | |

Table 2: Inhibitory Effects of EGCG on Drug Transporters
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Transport
er

Substrate System
Inhibition
Type

IC50 (µM) Ki (µM)
Referenc
e(s)

OATP1B1
Simvastat
in

OATP1B1
-HEK293
cells

-
8.68 ±
1.27

-

OATP1B3

Bromosulp

hophthalei

n

OATP1B3-

expressing

cells

- 12 -

OATP1B3
Simvastati

n

OATP1B3-

HEK293

cells

-
22.67 ±

1.42
-

PCFT Folic Acid

PCFT-

HEK293

cells

Competitiv

e
- ~9

| PCFT | Methotrexate | PCFT-HEK293 cells | Competitive | - | ~15 | |

Table 3: Summary of In Vivo Pharmacokinetic Interactions with EGCG
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Co-
administered
Drug

Species

Effect on
Drug's
Pharmacokinet
ics

Proposed
Mechanism

Reference(s)

Simvastatin Rat

↑ AUC (2.21-
fold), ↓
Clearance
(2.29-fold)

Inhibition of
CYP3A and
OATP1B1/1B3

Nadolol Human ↓ Cmax, ↓ AUC

Inhibition of

intestinal

OATP1A2

Rosuvastatin Human ↓ AUC (19%)

Inhibition of

intestinal uptake

transporters

| Irinotecan (CPT-11) | Rat | ↑ AUC (57.7%) | Inhibition of P-gp mediated biliary efflux | |

Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the IC50 value of EGCG for the inhibition of CYP3A4-mediated

metabolism of a probe substrate (e.g., simvastatin).

Materials: Pooled human liver microsomes (HLMs), EGCG, simvastatin, NADPH

regenerating system, potassium phosphate buffer, quenching solution (e.g., acetonitrile), LC-

MS/MS system.

Methodology:

Prepare a series of EGCG concentrations in a suitable solvent.

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL final concentration) with the

various concentrations of EGCG in potassium phosphate buffer (pH 7.4) for 10 minutes at

37°C.
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Initiate the metabolic reaction by adding the probe substrate (simvastatin, at a

concentration near its Km) and the NADPH regenerating system.

Incubate for a specific time (e.g., 15 minutes) at 37°C in a shaking water bath. The

incubation time should be within the determined linear range for metabolite formation.

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an

internal standard).

Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the formation of the simvastatin metabolite (e.g., simvastatin

acid) using a validated LC-MS/MS method.

Calculate the percent inhibition at each EGCG concentration relative to a vehicle control.

Plot the percent inhibition against the logarithm of the EGCG concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro OATP1B1-Mediated Uptake Inhibition Assay

Objective: To determine the IC50 value of EGCG for the inhibition of OATP1B1-mediated

transport of a probe substrate.

Materials: HEK293 cells stably transfected with OATP1B1 (and a corresponding mock-

transfected control cell line), EGCG, a fluorescent or radiolabeled OATP1B1 substrate (e.g.,

bromosulphophthalein (BSP) or [3H]-estrone-3-sulfate), Krebs-Henseleit buffer, cell lysis

buffer, scintillation counter or fluorescence plate reader.

Methodology:

Plate the OATP1B1-HEK293 and mock-HEK293 cells in 24- or 48-well plates and grow to

confluence.

Wash the cell monolayers with pre-warmed Krebs-Henseleit buffer.

Pre-incubate the cells with buffer containing various concentrations of EGCG or vehicle

control for 10-15 minutes at 37°C.
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Initiate uptake by adding the OATP1B1 substrate to the wells.

Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

Terminate the transport by rapidly aspirating the uptake solution and washing the cells

three times with ice-cold buffer.

Lyse the cells using a suitable lysis buffer.

Quantify the amount of substrate inside the cells using a fluorescence reader or liquid

scintillation counter.

Calculate the OATP1B1-specific uptake by subtracting the uptake in mock cells from the

uptake in OATP1B1-expressing cells.

Determine the percent inhibition at each EGCG concentration and calculate the IC50

value as described in Protocol 1.
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Caption: Workflow for investigating an EGCG-drug interaction.
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Caption: EGCG-mediated inhibition of P-glycoprotein function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Drug Interactions with
Epicatechin Gallate and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1671482#drug-interactions-with-epicatechin-
gallate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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